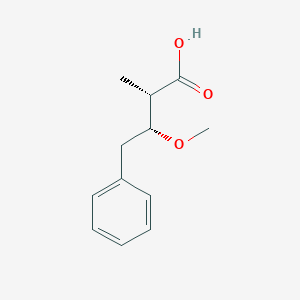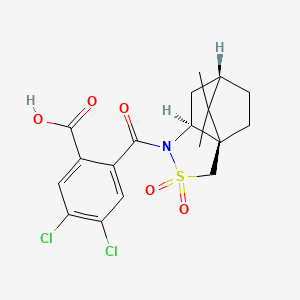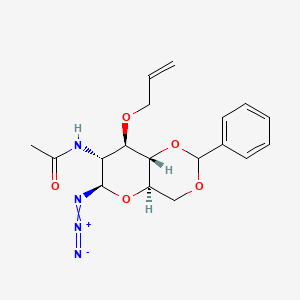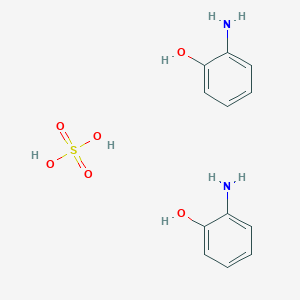
erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erythro-3-Methoxy-2-Methyl-4-Phenylbutyric Acid (EMMPBA) is an organic acid that has been studied for its potential use in laboratory experiments and scientific research. EMMPBA is a colorless solid with a molecular weight of 200.3 g/mol and a melting point of 97-98°C. It is a major component of a variety of plant species, including the genus Erythrina, and is found in the bark, leaves, and seeds of these plants. EMMPBA has a variety of applications in the laboratory, including as a reagent in organic synthesis and as a starting material for the synthesis of other organic compounds.
Mecanismo De Acción
The mechanism of action of erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% is not well understood. However, it is believed to act as a proton donor, donating protons to other molecules in the reaction. This proton donation is thought to be responsible for the formation of the various organic compounds that can be synthesized using erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98%.
Biochemical and Physiological Effects
The biochemical and physiological effects of erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% have not been extensively studied. However, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. In addition, erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% has been shown to have an inhibitory effect on the enzyme tyrosinase, which is responsible for the production of melanin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% in laboratory experiments is its low cost and availability. It is relatively inexpensive and can be easily obtained from a variety of sources. Additionally, erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% is a relatively stable compound and is not prone to decomposition or degradation.
However, there are some limitations to using erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% in laboratory experiments. For example, erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% can be toxic if ingested and can cause skin irritation if it comes into contact with the skin. Additionally, erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% can react with other compounds, such as acids and bases, and can form hazardous compounds.
Direcciones Futuras
There are a number of potential future directions for the use of erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% in scientific research. These include:
1. Investigating the potential use of erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% as a starting material for the synthesis of a variety of organic compounds.
2. Investigating the potential use of erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% as a reagent in organic synthesis.
3. Investigating the potential use of erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% as a starting material for the synthesis of drugs, such as antifungal agents, antiviral agents, and antibiotics.
4. Investigating the potential use of erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% as a starting material for the synthesis of polymers, such as polyurethanes and polyesters.
5. Investigating the potential use of erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% in the synthesis of nanomaterials, such as carbon nanotubes and graphene.
6. Investigating the potential use of erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% as a catalyst in organic synthesis.
7. Investigating the potential use of erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% in the synthesis of biodegradable plastics.
8. Investigating the potential use of erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% in the synthesis of food additives.
9. Investigating the potential use of erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% in the synthesis of dyes and pigments.
10. Investigating the potential use of erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% in the synthesis of enzymes.
Métodos De Síntesis
Erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% can be synthesized in the laboratory using a variety of methods. One of the most commonly used methods involves the reaction of methyl-3-methoxy-2-methyl-4-phenylbutyrate with an aqueous solution of sodium hydroxide. This reaction produces erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% and sodium salt of methyl-3-methoxy-2-methyl-4-phenylbutyrate. The reaction is conducted at a temperature of 80-90°C for a period of three hours. The product is then purified by recrystallization from aqueous ethanol.
Aplicaciones Científicas De Investigación
Erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% has been studied extensively for its potential use in scientific research. It has been used in the synthesis of a variety of organic compounds, such as pyridines, quinolines, and indoles. erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% has also been studied for its potential use in the synthesis of drugs, such as antifungal agents, antiviral agents, and antibiotics. In addition, erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% has been studied for its potential use in the synthesis of polymers, such as polyurethanes and polyesters.
Propiedades
IUPAC Name |
(2S,3R)-3-methoxy-2-methyl-4-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(12(13)14)11(15-2)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,13,14)/t9-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVGRRPSIBTFCM-GXSJLCMTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC1=CC=CC=C1)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](CC1=CC=CC=C1)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-7-chloro-[1,4]-benzothiazine; 98%](/img/structure/B6355826.png)






![t-Butyl N-[(1S)-3-oxocyclohexyl]carbamate](/img/structure/B6355861.png)



